2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
Description
2-(4-Chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a 2,3-dichlorobenzyl group and a 4-chlorophenoxyacetamide side chain.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2S/c19-12-4-6-13(7-5-12)25-10-16(24)23-18-22-9-14(26-18)8-11-2-1-3-15(20)17(11)21/h1-7,9H,8,10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTXDEWESWGMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,3-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced by reacting 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride, which is then reacted with the thiazole derivative.
Formation of the Final Compound: The final step involves the reaction of the intermediate with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and dichlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Replacement of the 2,3-dichlorobenzyl group in the target compound with a 4-bromobenzyl group (as in ) retains antibacterial activity but may alter target selectivity due to differences in halogen electronegativity and steric bulk.
- Thiazole vs. Thiadiazole/Oxadiazole Cores : Thiadiazole- or oxadiazole-containing analogs (e.g., ) exhibit enhanced cytotoxicity or antibacterial effects compared to thiazole derivatives, likely due to improved π-stacking or hydrogen-bonding interactions.
- Chlorophenoxy Group: The 4-chlorophenoxy moiety, common to the target compound and , correlates with broad-spectrum bioactivity, possibly by enhancing lipid solubility and cellular uptake.
Pharmacological and Physicochemical Properties
Anticancer Potential
- The compound 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(3,4-dichlorobenzyl)-thiazol-2-yl]-acetamide (6g) shows selective activity against breast cancer cells, highlighting the importance of dichlorobenzyl-thiazole combinations in oncology .
- Cytotoxicity: Fluoro-phenoxy derivatives (e.g., compound 7d in ) exhibit low IC₅₀ values (1.8 µM), suggesting that electron-withdrawing substituents on the phenoxy group enhance potency.
Antibacterial Activity
- N-Substituted sulfanyl acetamides (e.g., ) demonstrate efficacy against Salmonella typhi and Staphylococcus aureus, with minimal cytotoxicity, indicating that the 4-chlorophenoxy-thiazole scaffold is a promising antibacterial template.
Enzymatic Inhibition
- SirReal2 inhibits SIRT2, a NAD⁺-dependent deacetylase, via interactions between its pyrimidinylsulfanyl group and the enzyme’s active site. The target compound’s dichlorobenzyl group may similarly engage hydrophobic pockets in enzyme targets.
Physicochemical and ADMET Considerations
- Metabolic Stability: Thiazole rings are generally resistant to oxidative metabolism, whereas the chlorophenoxy group may undergo phase II conjugation, as seen in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
